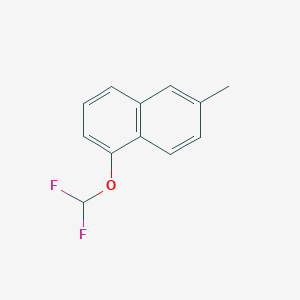![molecular formula C10H6N2OS B11896835 Thiazolo[4,5-h]isoquinolin-2(3H)-one CAS No. 35317-84-1](/img/structure/B11896835.png)
Thiazolo[4,5-h]isoquinolin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolo[4,5-h]isoquinolin-2(3H)-one is a heterocyclic compound that features a fused thiazole and isoquinoline ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which makes it a valuable scaffold for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo[4,5-h]isoquinolin-2(3H)-one typically involves the reaction of dithiooxamide with 2-halobenzaldehydes. This reaction can be catalyzed by lanthanum(III) triflate to selectively produce the desired thiazolo[4,5-h]isoquinoline derivatives . The reaction conditions often include the use of aromatic aldehydes, which significantly impact the reaction outcome based on their substituents and positions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Thiazolo[4,5-h]isoquinolin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Wissenschaftliche Forschungsanwendungen
Thiazolo[4,5-h]isoquinolin-2(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for developing new drugs with potential anticancer, antifungal, and antioxidant activities.
Biological Studies: It is used to study various biological pathways and molecular targets due to its structural complexity and biological activity.
Chemical Synthesis: It is employed in the synthesis of other complex heterocyclic compounds, contributing to the development of new materials and chemicals.
Wirkmechanismus
The mechanism of action of Thiazolo[4,5-h]isoquinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Thiazolo[4,5-h]isoquinolin-2(3H)-one include:
Thiazolo[2,3-b]quinazoline: Known for its antifungal and antioxidant activities.
Pyrano[2,3-d]thiazole: Exhibits a wide range of medicinal properties, including anticancer and anti-inflammatory activities.
Thiazolo[4,5-b]pyridine: Used in the development of drugs targeting various biological pathways.
Uniqueness
This compound is unique due to its specific ring structure, which provides distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential for diverse biological activities make it a valuable compound in scientific research and drug development.
Eigenschaften
CAS-Nummer |
35317-84-1 |
|---|---|
Molekularformel |
C10H6N2OS |
Molekulargewicht |
202.23 g/mol |
IUPAC-Name |
3H-[1,3]thiazolo[4,5-h]isoquinolin-2-one |
InChI |
InChI=1S/C10H6N2OS/c13-10-12-8-2-1-6-3-4-11-5-7(6)9(8)14-10/h1-5H,(H,12,13) |
InChI-Schlüssel |
QCVWNDFOICKOKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C1C=CN=C3)SC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


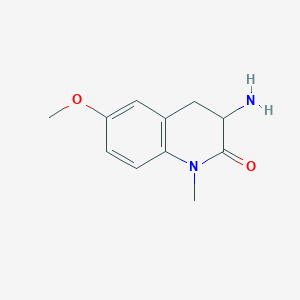
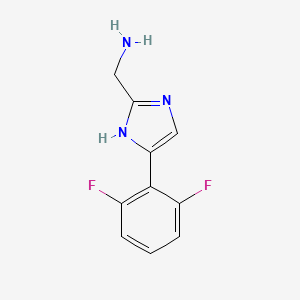
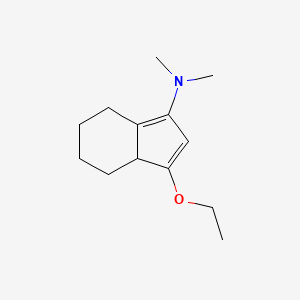

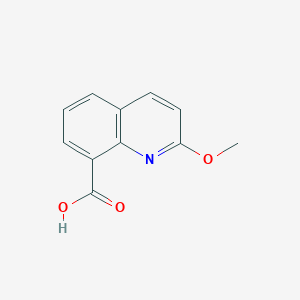
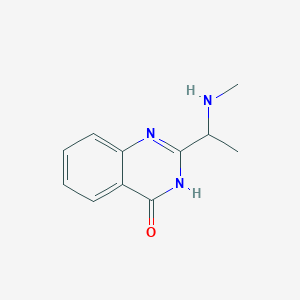
![N-methyl-N-[(4-methylphenyl)methyl]furan-2-amine](/img/structure/B11896797.png)
![5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11896801.png)
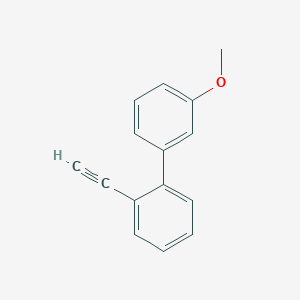
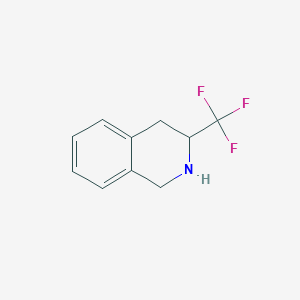
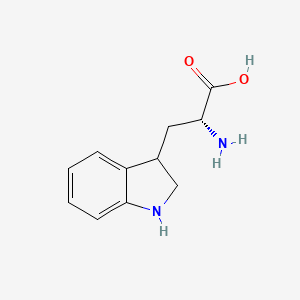
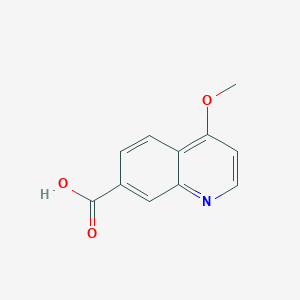
![3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid](/img/structure/B11896831.png)
